Antiviral agent 34

influenza A H1N1 antiviral potency EC50 comparison

Antiviral agent 34 (CAS: 945152-88-5; C29H33N3O2S; MW: 487.66 g/mol), also designated as Compound 10m, is an acylthiourea-derivative non-nucleoside inhibitor of influenza virus RNA-dependent RNA polymerase. Discovered through a scaffold-hopping strategy, this compound targets the viral polymerase complex rather than neuraminidase or M2 ion channels, distinguishing it from most FDA-approved influenza therapeutics.

Molecular Formula C29H33N3O2S
Molecular Weight 487.7 g/mol
Cat. No. B12384934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiviral agent 34
Molecular FormulaC29H33N3O2S
Molecular Weight487.7 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)C(C)(C)C
InChIInChI=1S/C29H33N3O2S/c1-28(2,3)21-11-7-19(8-12-21)25(33)30-23-15-17-24(18-16-23)31-27(35)32-26(34)20-9-13-22(14-10-20)29(4,5)6/h7-18H,1-6H3,(H,30,33)(H2,31,32,34,35)
InChIKeyGKGUZBBYDHKNIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antiviral Agent 34: Acylthiourea-Based Non-Nucleoside Influenza Polymerase Inhibitor


Antiviral agent 34 (CAS: 945152-88-5; C29H33N3O2S; MW: 487.66 g/mol), also designated as Compound 10m, is an acylthiourea-derivative non-nucleoside inhibitor of influenza virus RNA-dependent RNA polymerase [1]. Discovered through a scaffold-hopping strategy, this compound targets the viral polymerase complex rather than neuraminidase or M2 ion channels, distinguishing it from most FDA-approved influenza therapeutics [1]. The compound exhibits subnanomolar in vitro potency against H1N1 proliferation (EC50 = 0.8 nM) and demonstrates oral bioavailability with measurable systemic exposure in rodent models [1].

Why Antiviral Agent 34 Cannot Be Interchanged with Baloxavir, Pimodivir, or Favipiravir


Antiviral agent 34 cannot be substituted with baloxavir marboxil, pimodivir, or favipiravir due to fundamental differences in chemical scaffold, binding mechanism, and resistance profile. While baloxavir targets the PA endonuclease domain [2] and pimodivir binds the PB2 cap-binding domain , agent 34 is an acylthiourea that inhibits the RNA-dependent RNA polymerase via a distinct non-nucleoside mechanism [1]. Critically, agent 34 retains full potency against the H274Y oseltamivir-resistant H1N1 variant, whereas the efficacy of neuraminidase inhibitors is compromised against this mutation [1]. These mechanistic and resistance-profile divergences preclude direct functional substitution in research settings.

Quantitative Differentiation Evidence: Antiviral Agent 34 vs. Comparator Compounds


In Vitro Anti-H1N1 Potency: Antiviral Agent 34 vs. Baloxavir, Pimodivir, and Favipiravir

Antiviral agent 34 exhibits an EC50 of 0.8 nM against H1N1 (A/WSN/33) proliferation [1]. This subnanomolar potency is comparable to baloxavir (median EC50 = 0.73 nM; n=31; range: 0.20–1.85 nM) [2] and approximately 10-fold more potent than pimodivir against H1N1 (EC50 = 8 nM) . The compound is approximately 240- to 6,250-fold more potent than favipiravir against H1N1 strains (EC50 range = 0.19–5.0 μM) [3].

influenza A H1N1 antiviral potency EC50 comparison non-nucleoside polymerase inhibitor

Retained Activity Against Oseltamivir-Resistant H1N1 Variant (H274Y)

Antiviral agent 34 demonstrates inhibitory activity against the H1N1 variant bearing the H274Y mutation [1]. This mutation confers oseltamivir resistance and increases the IC50 of oseltamivir by approximately 400- to 1,000-fold [2]. While baloxavir retains activity against most neuraminidase inhibitor-resistant strains, treatment-emergent PA/I38X mutations reduce baloxavir susceptibility by 11- to 57-fold [3].

drug resistance oseltamivir resistance H274Y mutation neuraminidase inhibitor

Broad-Spectrum Anti-Influenza Activity: Coverage of Influenza B and Multiple A Subtypes

Antiviral agent 34 exhibits inhibitory activity against influenza B virus in addition to H1N1 and the H274Y variant [1]. In contrast, pimodivir is a PB2 cap-binding inhibitor with activity restricted exclusively to influenza A strains; it has no activity against influenza B . Baloxavir is active against both influenza A and B but with substantially reduced potency against influenza B (median EC50 = 5.97 nM; range: 2.67–14.23 nM) compared to agent 34's reported activity [2].

influenza B broad-spectrum antiviral strain coverage viral polymerase

Oral Bioavailability and In Vivo Pharmacokinetic Profile

Following oral administration in SD rats (10 mg/kg), antiviral agent 34 achieved an AUC(last) of 5,416 ng·h/mL with an oral bioavailability (F) of 7.38% [1]. Comparative PK data: baloxavir acid achieves oral bioavailability of 13.8% in rats at 10 mg/kg [2]; favipiravir achieves oral bioavailability of 97.6% in mice [3]; pimodivir is orally bioavailable with F = 31.3% in rats [4]. Agent 34's plasma half-life (t1/2) was 3.26 h with Tmax = 4.0 h [1].

oral bioavailability pharmacokinetics in vivo efficacy PK/PD

In Vivo Protective Efficacy in Lethal Influenza Mouse Model

In BALB/c mice infected with a lethal dose of H1N1 influenza virus, oral administration of antiviral agent 34 (1 g/kg/day, three times daily for 14 days) provided approximately 50% protection [1]. For context, baloxavir marboxil at 15 mg/kg BID for 5 days provided 100% survival in a similar lethal mouse model [2]; favipiravir at 30 mg/kg QID for 5 days provided 100% protection [3]; pimodivir at 10 mg/kg BID for 10 days provided 100% survival [4].

in vivo efficacy lethal challenge model survival benefit mouse influenza model

Chemical Scaffold Novelty and Physicochemical Differentiation

Antiviral agent 34 features an acylthiourea core (MW = 487.66 g/mol; LogP = 7.7) derived via scaffold-hopping from known non-nucleoside polymerase inhibitors [1]. By comparison: baloxavir marboxil (MW = 571.5 g/mol) is a prodrug with a polycyclic heteroaromatic scaffold targeting PA endonuclease [2]; pimodivir (MW = 889.7 g/mol for hydrochloride salt) is an azaindole-based PB2 inhibitor ; favipiravir (MW = 157.1 g/mol) is a nucleobase analog [3]. The thiourea motif in agent 34 confers hydrogen-bonding capabilities distinct from the aromatic stacking interactions that dominate the binding modes of baloxavir and pimodivir.

acylthiourea scaffold non-nucleoside inhibitor chemical diversity scaffold-hopping

Research Applications for Antiviral Agent 34 Based on Validated Evidence


Mechanistic Studies of Non-Nucleoside Polymerase Inhibition Orthogonal to PA and PB2 Targeting

Researchers investigating influenza polymerase inhibition via non-canonical binding modes can employ antiviral agent 34 as a tool compound representing the acylthiourea chemotype [1]. Unlike baloxavir (PA endonuclease inhibitor) and pimodivir (PB2 cap-binding inhibitor), agent 34 inhibits RNA-dependent RNA polymerase through a distinct mechanism, enabling comparative mechanistic studies and the elucidation of resistance pathways that do not overlap with PA/I38X or PB2 mutations [1].

Resistance Profiling Against Oseltamivir-Resistant H1N1 Variants

Antiviral agent 34 retains inhibitory activity against the H1N1 variant bearing the H274Y mutation, which confers high-level resistance to oseltamivir [1]. Laboratories performing antiviral susceptibility testing or resistance surveillance can utilize agent 34 as a reference compound to benchmark the activity of novel polymerase-targeting candidates against neuraminidase inhibitor-resistant strains, or as a control in panels designed to characterize cross-resistance patterns.

Lead Optimization Starting Point for Acylthiourea-Based Influenza Therapeutics

Medicinal chemistry groups seeking a validated starting point for structure-activity relationship (SAR) campaigns around non-nucleoside polymerase inhibitors can procure antiviral agent 34 as a reference standard. The compound's demonstrated oral bioavailability (F = 7.38% in rats) [1], subnanomolar in vitro potency (EC50 = 0.8 nM) [1], and in vivo efficacy signal (~50% protection in lethal mouse model) [1] provide a benchmark against which newly synthesized analogs can be compared for improvements in PK, potency, and protective efficacy.

Combination Therapy Screening with Orthogonal Resistance Liabilities

Given that antiviral agent 34 targets influenza polymerase via a mechanism distinct from neuraminidase inhibitors (oseltamivir), M2 blockers (amantadine), and PA endonuclease inhibitors (baloxavir) [1], it is suitable for inclusion in combination screening panels. Researchers can evaluate additive or synergistic antiviral effects when agent 34 is combined with drugs possessing non-overlapping resistance profiles, supporting the development of combination regimens that minimize the emergence of treatment-resistant viral subpopulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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